molecular formula C20H25N5O2S B2607160 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 616214-22-3

2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2607160
CAS RN: 616214-22-3
M. Wt: 399.51
InChI Key: PZFLEKHCBSECAG-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. It also contains a piperazine ring and a nitrophenyl group. Quinazoline derivatives have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline, piperazine, and nitrophenyl groups. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could influence the compound’s solubility in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many quinazoline derivatives are known to inhibit certain enzymes, which can lead to their anticancer, antiviral, or anti-inflammatory effects .

Future Directions

The future research directions for this compound would likely involve further studies of its biological activity, as well as optimization of its structure for improved activity and reduced toxicity .

properties

IUPAC Name

2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFLEKHCBSECAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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